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Compound of Interest

Compound Name:
4-(aminomethyl)tetrahydro-2H-

pyran-4-carbonitrile

Cat. No.: B1141998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic

agents is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic

compounds, the spiro-pyran scaffold has emerged as a privileged structure, demonstrating a

remarkable breadth of biological activities. This technical guide provides a comprehensive

overview of the current understanding of the biological potential of spiro-pyran derivatives, with

a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed

experimental protocols, quantitative activity data, and elucidated signaling pathways are

presented to equip researchers with the knowledge to further explore and exploit this promising

class of compounds.

Introduction to Spiro-Pyran Scaffolds
Spiro-pyran scaffolds are a class of heterocyclic compounds characterized by a spirocyclic

junction where a pyran ring is fused to another carbocyclic or heterocyclic ring system through

a single shared carbon atom. This unique three-dimensional architecture imparts

conformational rigidity and allows for diverse substituent orientations, making them attractive

candidates for targeted interactions with biological macromolecules. The inherent structural

complexity and synthetic accessibility of spiro-pyrans have fueled their exploration in drug

discovery, leading to the identification of compounds with significant therapeutic potential.
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Antimicrobial Activity
Spiro-pyran derivatives have demonstrated notable activity against a range of pathogenic

bacteria and fungi. Their mechanism of action is believed to involve the disruption of bacterial

cell wall synthesis or interference with essential enzymatic processes.

Quantitative Antimicrobial Data
A number of spiro-pyran compounds have been synthesized and evaluated for their in vitro

antimicrobial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure

of the potency of an antimicrobial agent. The following table summarizes the MIC values of

representative spiro-pyran derivatives against various microbial strains.

Compound ID
Spiro-Pyran
Core

Test Organism MIC (µg/mL) Reference

SP-1
Spiro[indoline-

3,4'-pyran]

Staphylococcus

aureus
32 [1][2]

SP-1
Spiro[indoline-

3,4'-pyran]

Streptococcus

pyogenes
64 [1][2]

SP-2
Spiro[chromene-

4,4'-pyran]
Escherichia coli >512 [1][2]

SP-2
Spiro[chromene-

4,4'-pyran]

Pseudomonas

aeruginosa
>512 [1][2]

SP-3

Spiro[indeno[2,1-

c]pyridazine-9,4′-

pyran]

Staphylococcus

aureus
15.6 [3]

SP-4
Fused spiro-4H-

pyran

Streptococcus

pneumoniae
125 [4]

SP-4
Fused spiro-4H-

pyran
Escherichia coli 125 [4]

Anticancer Activity
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The anticancer potential of spiro-pyran scaffolds is a rapidly advancing area of research.

Several derivatives have exhibited potent cytotoxic effects against various cancer cell lines.

The primary mechanism of action appears to be the induction of apoptosis, or programmed cell

death, through the intrinsic mitochondrial pathway.

Quantitative Anticancer Data
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a

substance in inhibiting a specific biological or biochemical function. The following table

presents the IC50 values of selected spiro-pyran compounds against different cancer cell lines.

Compound ID
Spiro-Pyran
Core

Cancer Cell
Line

IC50 (µM) Reference

SP-A

Spiro[indeno[2,1-

c]pyridazine-9,4′-

pyran]

A549 (Lung) 40 [2][3]

SP-A

Spiro[indeno[2,1-

c]pyridazine-9,4′-

pyran]

LNCaP

(Prostate)
32.15 [2][3]

SP-B

Spiro[indoline-

3,4'-pyrano[3,2-

b]pyran]

A549 (Lung)
Moderate to

Good
[5]

SP-C
Spiro-

pyrrolopyridazine
MCF-7 (Breast) 2.31 [6]

SP-C
Spiro-

pyrrolopyridazine
H69AR (Lung) 3.16 [6]

SP-C
Spiro-

pyrrolopyridazine
PC-3 (Prostate) 4.2 [6]

Signaling Pathway: Induction of Apoptosis
Spiro-pyran compounds have been shown to induce apoptosis in cancer cells by modulating

the expression of Bcl-2 family proteins, key regulators of the mitochondrial apoptotic pathway.
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Specifically, they tend to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-

apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane

permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of

caspases, ultimately culminating in apoptotic cell death.
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Caption: Mitochondrial Apoptosis Pathway Induced by Spiro-Pyrans.

Anti-inflammatory Activity
Recent studies have begun to uncover the anti-inflammatory potential of spiro-pyran scaffolds.

Certain derivatives, such as spiro thiochromene–oxindoles, have been identified as inhibitors of

cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Quantitative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of representative spiro-

pyran derivatives, expressed as IC50 values for the inhibition of COX-2 or heat-induced protein

denaturation.
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Compound ID
Spiro-Pyran
Core

Assay IC50 (µg/mL) Reference

STO-1

Spiro

thiochromene–

oxindole

BSA

Denaturation
127.48 [1]

STO-2

Spiro

thiochromene–

oxindole

BSA

Denaturation
190.74 [1]

STO-3

Spiro

thiochromene–

oxindole

BSA

Denaturation
285.81 [1]

Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of these spiro-pyran compounds are attributed to their ability to

inhibit the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid into

prostaglandins, which are potent inflammatory mediators. By blocking this pathway, spiro-pyran

derivatives can effectively reduce inflammation.
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Caption: COX-2 Inhibition by Spiro-Pyran Compounds.

Antiviral Activity
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The exploration of spiro-pyran scaffolds for antiviral applications is an emerging field. While

extensive data on spiro-pyrans is still developing, related spiro-heterocyclic structures

incorporating a pyran-like moiety have shown promise against various viruses, suggesting a

potential avenue for future research into spiro-pyran derivatives. For instance, certain spiro-β-

lactams have demonstrated anti-HIV activity, and some spiro-annulated oxepanes have shown

activity against adenovirus. These findings encourage the screening of diverse spiro-pyran

libraries against a broad spectrum of viruses.

Experimental Protocols
To facilitate further research in this area, detailed protocols for the key in vitro assays are

provided below.

Workflow for Antimicrobial Susceptibility Testing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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